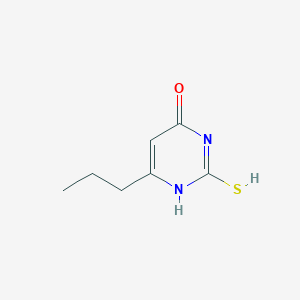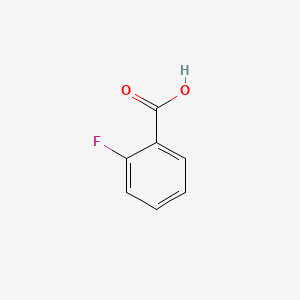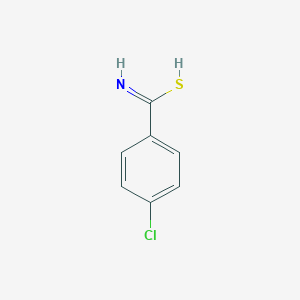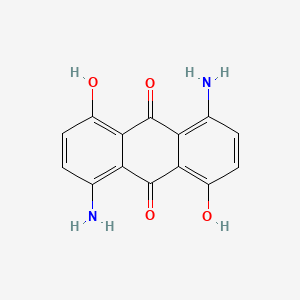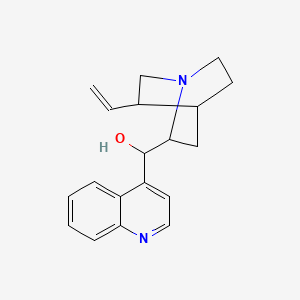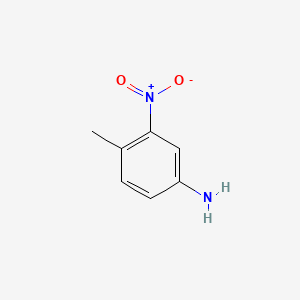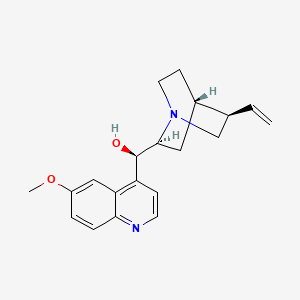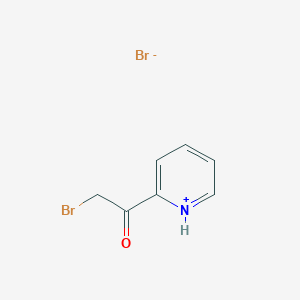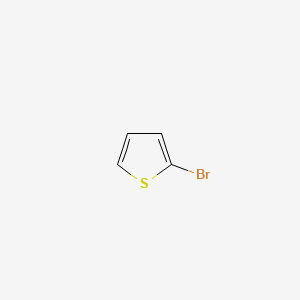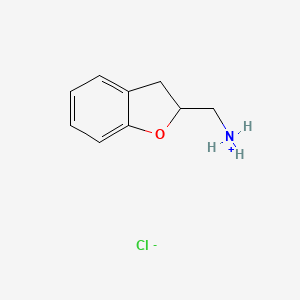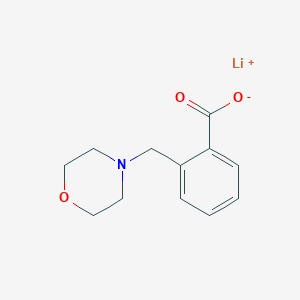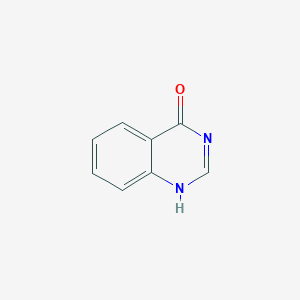
1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Quinazolin-4-one is a heterocyclic compound that features a quinazoline core with a carbonyl group at the fourth position. This compound is of significant interest in medicinal chemistry due to its broad range of biological activities. Quinazolinones, including this compound, are known for their applications in the pharmaceutical, biological, and material sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Quinazolin-4-one can be synthesized through various methods. One efficient route involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . Another method includes the use of N-halosulfonamides, where isatoic anhydride, acid hydrazides, or ammonium acetate and aromatic aldehydes are reacted in the presence of N-halosulfonamides . These reactions are often carried out under reflux conditions in ethanol/water or solventless conditions at elevated temperatures.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. The use of green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, is becoming increasingly common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinazolin-4(3H)-one derivatives.
Reduction: Formation of dihydroquinazolin-4-one derivatives.
Substitution: Introduction of various substituents at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic reagents under acidic or basic conditions.
Major Products:
Oxidation: Quinazolin-4(3H)-one derivatives.
Reduction: Dihydroquinazolin-4-one derivatives.
Substitution: Various substituted quinazolinone derivatives with altered pharmacological properties.
Aplicaciones Científicas De Investigación
1H-Quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1H-quinazolin-4-one involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation. Additionally, this compound derivatives have been shown to interact with neurotransmitter receptors, making them potential candidates for treating neurological disorders .
Comparación Con Compuestos Similares
2-Quinazolinone: Another isomer with a carbonyl group at the second position.
Quinazoline: The parent compound without the carbonyl group.
Dihydroquinazolin-4-one: A reduced form of 1H-quinazolin-4-one.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical modifications allows for the development of a wide range of derivatives with tailored properties for specific applications .
Propiedades
IUPAC Name |
1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNUDYFKZYBWQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

